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Compound of Interest

Compound Name: ARN14974

An In-depth Technical Guide to ARN14974, a Potent Acid Ceramidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid ceramidase (ASAHL1) is a lysosomal cysteine amidase that plays a critical role in
sphingolipid metabolism by catalyzing the hydrolysis of pro-apoptotic ceramide into
sphingosine and a free fatty acid.[1][2] This enzymatic action is a key regulatory point in the
sphingolipid rheostat, controlling the cellular balance between ceramide, which promotes
apoptosis and cell cycle arrest, and sphingosine, which is the precursor for the pro-survival
signaling molecule sphingosine-1-phosphate (S1P).[1][3] In numerous pathologies, particularly
in cancer, ASAHL1 is overexpressed, leading to a decrease in intracellular ceramide levels and
conferring resistance to chemotherapy and radiation.[2][3][4] This has positioned ASAH1 as a
compelling therapeutic target for diseases characterized by aberrant cell survival and
proliferation.[1][5]

ARN14974, a member of the benzoxazolone carboxamide class of compounds, has emerged
as a potent, systemically active, and covalent inhibitor of intracellular acid ceramidase.[6][7] Its
ability to effectively modulate ceramide levels in vitro and in vivo makes it a valuable chemical
probe for studying the roles of sphingolipid metabolism in health and disease and a promising
scaffold for the development of novel therapeutic agents.[7] This guide provides a
comprehensive overview of ARN14974, including its mechanism of action, quantitative data,
relevant signaling pathways, and detailed experimental protocols.
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Core Compound Details

Property Value Reference
Compound Name ARN14974 [6]
Synonym Acid Ceramidase Inhibitor 17a [6]
Chemical Class Benzoxazolone carboxamide [61[7]

CAS Number 1644158-57-5 [6]
Molecular Formula C24H21FN20s3 [6]
Molecular Weight 404.4 g/mol [6]
Solubility DMF: 2 mg/ml; DMSO: 2 ]

mg/ml

Mechanism of Action

ARN14974 functions as a potent inhibitor of acid ceramidase (ASAH1).[7] It is proposed to
form a covalent bond with the catalytic cysteine residue within the active site of the enzyme,
thereby irreversibly inactivating it.[7] By blocking ASAH1 activity, ARN14974 prevents the
degradation of ceramide. This inhibition leads to a significant accumulation of various ceramide
species within the cell and a corresponding decrease in the levels of sphingosine and its
downstream metabolite, S1P.[6] The resulting shift in the ceramide/S1P ratio re-engages
ceramide-mediated signaling pathways, which can trigger apoptosis and overcome therapeutic
resistance.[1][8]
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Figure 1: ARN14974 Mechanism of Action.

Quantitative Data
In Vitro Activity

ARN14974 demonstrates potent inhibition of ASAH1 in biochemical and cellular assays.
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Parameter Value Cell Line | Comments Reference
System
Biochemical
Recombinant assay measuring
ICso0 79 nM ] [6]
human ASAH1 enzymatic
activity.
Inhibits ASAH1
activity,
Sw403 increases
Cellular Activity 0.1-20 pM adenocarcinoma  ceramide, and [6]
cells reduces
sphingosine
levels.
Inhibits ASAH1
activity,
RAW 264.7 increases
Cellular Activity 0.1-20 uM murine ceramide, and [6]
macrophages reduces
sphingosine
levels.

In Vivo Efficacy

Systemic administration of ARN14974 has been shown to effectively inhibit ASAH1 activity

across multiple tissues in mouse models.
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Parameter

Value

Animal Model

Key Findings

Reference

Dose

10 mg/kg (i.v.)

Mouse

Reduced ASAH1
activity in brain,
liver, heart,
lungs, and

kidney.

[6]

Pharmacodynam
ic Effect

N/A

Mouse

Significantly
increased
pulmonary

ceramide levels.

[6]

Antitumor Effect

N/A

Tsc2+/- mice

Synergistically
inhibited renal
cystadenoma
growth when
combined with

rapamycin.

Signaling Pathways Modulated by ASAH1 Inhibition

The inhibition of ASAH1 by ARN14974 has profound effects on downstream signaling
cascades that govern cell fate. Overexpression of ASAH1 in cancer cells drives a pro-survival

state, primarily through the S1P-mediated activation of the PI3K/Akt pathway.[3] By blocking

this initial step, ARN14974 can reverse this effect and restore apoptotic signaling.
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Figure 2: Downstream Signaling Consequences of ASAH1 Inhibition.
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Experimental Protocols
In Vitro Acid Ceramidase Activity Assay (Fluorogenic)

This protocol is adapted from high-throughput screening methods to measure ASAH1 activity in

cell lysates or with recombinant enzymes.[9]

Materials:

Fluorogenic Substrate: RBM14-C12 (N-(12-(7-nitrobenz-2-oxa-1,3-diazol-4-
yl)amino)dodecanoyl)-D-erythro-sphingosine)

Assay Buffer: Sodium acetate buffer (pH 4.5) with 0.1% Triton X-100

Stop Solution: Chloroform/Methanol (2:1, v/v)

Recombinant human ASAH1 or cell lysate

ARN14974 or other test compounds

96-well black, clear-bottom plates

Fluorometer (Excitation: 465 nm, Emission: 540 nm)

Procedure:

Prepare serial dilutions of ARN14974 in DMSO, then dilute further in Assay Buffer to the
desired final concentrations.

In a 96-well plate, add 10 pL of the diluted compound or vehicle control (DMSO in Assay
Buffer).

Add 70 pL of recombinant ASAH1 or cell lysate (pre-quantified for protein concentration)
diluted in Assay Buffer to each well.

Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

Initiate the reaction by adding 20 pL of the RBM14-C12 substrate (final concentration
typically 5-10 uM).
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* Incubate the reaction for 30-60 minutes at 37°C, protected from light.

o Stop the reaction by adding 150 pL of Stop Solution to each well.

o Centrifuge the plate to separate the phases.

o Carefully transfer the upper aqueous phase to a new black 96-well plate.

» Read the fluorescence of the liberated fluorophore (NBD) using a plate reader.

o Calculate percent inhibition relative to the vehicle control and determine the ICso value using
non-linear regression analysis.

Cellular Viability (MTT Assay)

This protocol assesses the effect of ASAH1 inhibition on the viability of cancer cells, such as
glioblastoma stem-like cells (GSCs).[1]

Materials:

e GSCs or other target cell lines (e.g., U87MG, SW403)
o Complete cell culture medium

e ARN14974

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

 Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

o 96-well cell culture plates

Microplate reader (absorbance at 570 nm)
Procedure:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of complete
medium. Allow cells to adhere overnight.
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Prepare serial dilutions of ARN14974 in complete medium.

Remove the old medium from the cells and add 100 pL of the medium containing the
different concentrations of ARN14974 or vehicle control (DMSO).

Incubate the cells for 48-72 hours at 37°C in a CO:z incubator.

Add 20 pL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with
active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan
crystals.

Carefully remove the medium and add 150 pL of Solubilization Buffer to each well to dissolve
the formazan crystals.

Gently shake the plate for 15 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-
response curve to determine the ICso.
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Figure 3: Experimental Workflow for Cellular Viability (MTT) Assay.

Conclusion
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ARN14974 is a highly potent and specific inhibitor of acid ceramidase that has proven effective
in both cellular and animal models. Its ability to robustly increase intracellular ceramide levels
by blocking their degradation provides a powerful tool for investigating the complex roles of
sphingolipids in cell signaling and disease pathogenesis. The data summarized herein
underscore the potential of ASAH1 inhibition as a therapeutic strategy, particularly in oncology.
The detailed protocols and pathway diagrams serve as a practical resource for researchers
aiming to explore the function of ASAH1 and the therapeutic utility of its inhibitors. Further
investigation into the pharmacokinetics, safety profile, and efficacy of benzoxazolone
carboxamides like ARN14974 is warranted to advance this class of compounds toward clinical
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti
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